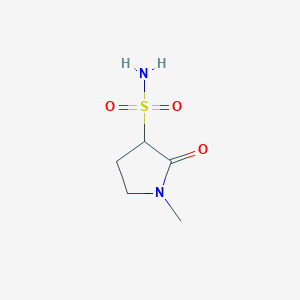

1-Methyl-2-oxopyrrolidine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxopyrrolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTKASFRDINUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Sulfonamides

The construction of the sulfonamide linkage (R-SO₂-NR'R'') is a well-established transformation in organic synthesis. Various methods have been developed, ranging from classical approaches to modern catalytic systems that offer greater efficiency and substrate scope.

Sulfonyl Chloride Reactions with Amines

The most traditional and widely utilized method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net Although it is an effective and straightforward approach, its primary limitation lies in the need to prepare the sulfonyl chloride starting material, which can be a challenging process involving toxic reagents. researchgate.net

The general reaction is as follows: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Despite the potential drawbacks related to the preparation and stability of sulfonyl chlorides, this method remains a staple in organic synthesis due to its reliability and broad applicability. researchgate.netacs.org

Oxidative Conversion and S-N Coupling Approaches in Sulfonamide Synthesis

To overcome the limitations of the sulfonyl chloride method, significant research has focused on developing alternative strategies. Modern approaches often involve the direct oxidative coupling of thiols or their derivatives with amines, bypassing the need for pre-functionalized and often unstable sulfonyl chlorides. rsc.org These methods are advantageous as they start from readily available and less hazardous materials. nih.gov

Several strategies for oxidative S-N coupling have emerged:

Metal-Free Oxidative Coupling: Systems using oxidants like I₂O₅ can mediate the coupling of aryl thiols and amines under mild, metal-free conditions. thieme-connect.com

Electrochemical Synthesis: An environmentally benign approach involves the electrochemical oxidative coupling of thiols and amines. nih.govsemanticscholar.org This method is driven by electricity, requires no sacrificial chemical reagents, and generates hydrogen as a benign byproduct. nih.gov

Catalytic Systems: Copper-catalyzed reactions have been developed for the oxidative coupling of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a stable sulfur dioxide surrogate, with hydrazines and amines to form sulfonamides under mild conditions. thieme-connect.com

These S-N coupling methods offer a more efficient, atom-economical, and environmentally friendly route to sulfonamides, accommodating a wide range of functional groups. thieme-connect.comorganic-chemistry.org

| Method | Starting Materials | Key Features | Citations |

| Classical Method | Sulfonyl Chloride, Amine | Reliable, widely used; requires preparation of often unstable sulfonyl chlorides. | ucl.ac.ukresearchgate.netacs.org |

| Oxidative S-N Coupling | Thiol/Sulfinate, Amine | Bypasses sulfonyl chloride intermediate; often uses catalysts (e.g., copper) or mediators (e.g., I₂O₅). | rsc.orgthieme-connect.comorganic-chemistry.org |

| Electrochemical Synthesis | Thiol, Amine | Environmentally friendly, driven by electricity; no sacrificial reagents. | nih.govsemanticscholar.org |

Targeted Synthesis of 1-Methyl-2-oxopyrrolidine-3-sulfonamide and Related Pyrrolidine-Based Sulfonamides

The pyrrolidine (B122466) ring is a prevalent scaffold in many biologically active molecules and approved pharmaceuticals. whiterose.ac.uknih.gov The synthesis of pyrrolidine-based sulfonamides, such as this compound, combines these two important pharmacophores and requires specific synthetic strategies. nih.govnih.govnih.gov

Functionalization of Preformed Pyrrolidine Rings

One common strategy for synthesizing substituted pyrrolidines involves the chemical modification of a pre-existing pyrrolidine ring. This approach is particularly useful when the pyrrolidine core is readily available. For the synthesis of this compound, a potential route would start with 1-methyl-2-pyrrolidone. The key challenge is the regioselective introduction of the sulfonamide group at the C3 position. This can be achieved through a multi-step sequence, which might involve:

α-Halogenation or Sulfonation: Introduction of a suitable functional group at the C3 position of the pyrrolidone ring.

Conversion to Sulfonyl Chloride: Transformation of the installed functional group into a sulfonyl chloride.

Amination: Reaction of the resulting sulfonyl chloride with an amine source (e.g., ammonia) to form the final sulfonamide.

This stepwise functionalization allows for precise control over the final structure.

Asymmetric Synthesis Approaches for Related Pyrrolidine Derivatives

The development of asymmetric methods to access enantiomerically pure pyrrolidine derivatives is a major goal in organic synthesis, given their importance in drug development. whiterose.ac.ukacs.org These strategies often build the pyrrolidine ring from acyclic precursors in a stereocontrolled manner.

Key asymmetric approaches include:

Catalytic Asymmetric Cyclizations: Chiral catalysts, such as those based on gold or other transition metals, can promote tandem reactions where an acyclic precursor undergoes cyclization to form a substituted pyrrolidine with high enantioselectivity. acs.orgorganic-chemistry.org

Organocatalysis: Small organic molecules, particularly those derived from natural amino acids like proline, are powerful catalysts for asymmetric reactions that can be used to construct chiral pyrrolidine rings. nih.govmdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., D-proline), provides a reliable pathway to enantiomerically pure pyrrolidine derivatives. nih.govacs.org For instance, D-proline can be converted into functionalized pyrrolidine building blocks that can be further elaborated into complex targets. acs.org

These asymmetric methods are crucial for preparing specific stereoisomers of pyrrolidine-based sulfonamides for biological evaluation.

Characterization Techniques in Synthetic Confirmation

Following the synthesis of a target compound, a comprehensive set of analytical techniques is employed to confirm its identity, structure, and purity. rroij.comonlineorganicchemistrytutor.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation in organic chemistry. rroij.com

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. acs.orgacs.org For a sulfonamide, characteristic signals for the N-H proton can often be observed. rsc.orgnih.gov

¹³C NMR: Reveals the number and types of carbon atoms, helping to establish the carbon skeleton of the molecule. rsc.orgnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. oup.comnih.gov Electrospray ionization (ESI) is a common technique that generates a protonated molecule [M+H]⁺, allowing for precise mass determination. acs.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For a sulfonamide, characteristic absorption bands corresponding to the S=O stretching vibrations (typically two bands) and the N-H stretch are expected. nih.govnih.govresearchgate.net

Elemental Analysis: This technique provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. wikipedia.orgvelp.comazom.com The experimentally determined percentages are compared to the calculated values for the proposed molecular formula to confirm the compound's elemental composition and purity. researchgate.netnmrmbc.com

| Technique | Information Provided | Citations |

| ¹H NMR | Number, type, and connectivity of protons. | acs.orgacs.orgrsc.org |

| ¹³C NMR | Number and type of carbon atoms (carbon skeleton). | rsc.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight and molecular formula (with HRMS). | oup.comnih.govacs.orgacs.org |

| FTIR Spectroscopy | Presence of functional groups (e.g., S=O, N-H). | nih.govresearchgate.netnih.gov |

| Elemental Analysis | Elemental composition (C, H, N, S percentages) and purity. | wikipedia.orgvelp.comresearchgate.net |

Mechanistic Investigations of Biological Activities

Fundamental Mechanisms of Sulfonamide Action

The primary and most well-understood mechanism of sulfonamides is their antimicrobial effect, which is achieved through the disruption of the folic acid synthesis pathway in susceptible microorganisms.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. study.com Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment.

The inhibitory action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By mimicking PABA, sulfonamides bind to the active site of the DHPS enzyme, thereby blocking the normal metabolic pathway and halting the production of folic acid. This disruption of the folic acid pathway ultimately leads to the cessation of bacterial growth and replication.

The inhibition of folic acid synthesis by sulfonamides results in a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria without directly killing them. study.com By preventing the proliferation of the bacterial population, sulfonamides allow the host's immune system to effectively clear the infection. study.com For a more potent, bactericidal (bacteria-killing) effect, sulfonamides are often administered in combination with other drugs, such as trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway. study.com

Mechanisms Associated with Specific Biological Targets of Sulfonamide Derivatives

Beyond their antimicrobial properties, various sulfonamide derivatives have been investigated for their inhibitory effects on a range of other enzymes, suggesting a broader therapeutic potential.

Certain sulfonamide derivatives have demonstrated the ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is therapeutically relevant in conditions like Alzheimer's disease. Novel sulfonamide-based carbamates have been synthesized and shown to be selective inhibitors of BChE. mdpi.com Additionally, some sulfonamide chalcones have exhibited inhibitory activity against both AChE and BChE. nih.gov

Table 1: Cholinesterase Inhibition by Selected Sulfonamide Derivatives

| Compound Type | Target Enzyme(s) | Observed Effect |

|---|---|---|

| Sulfonamide-based carbamates | Butyrylcholinesterase (BChE) | Selective inhibition |

Sulfonamides are well-known inhibitors of carbonic anhydrase (CA) isoenzymes. nih.govnih.govtandfonline.comtandfonline.com These zinc-containing metalloenzymes play a critical role in various physiological processes, including pH regulation, CO2 transport, and fluid secretion. The sulfonamide group (-SO2NH2) binds to the zinc ion in the active site of the enzyme, leading to its inhibition. Different sulfonamide derivatives exhibit varying degrees of selectivity for different CA isoenzymes (e.g., hCA I, II, IV, IX, XII), which is crucial for their therapeutic application as diuretics, antiglaucoma agents, and antitumor agents. nih.govacs.org

Table 2: Carbonic Anhydrase Isoenzyme Inhibition by Sulfonamide Derivatives

| CA Isoenzyme | Biological Role | Therapeutic Application of Inhibitors |

|---|---|---|

| hCA I, II | Cytosolic enzymes | Antiglaucoma, Diuretic |

| hCA IX, XII | Transmembrane, tumor-associated | Antitumor |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. researchgate.netnih.govnih.govfrontiersin.org A variety of sulfonamide derivatives have been synthesized and evaluated as urease inhibitors, with some demonstrating potent activity. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net The mechanism of inhibition is believed to involve the interaction of the sulfonamide moiety with the nickel ions in the active site of the urease enzyme.

Table 3: Urease Inhibition by Sulfonamide-Based Compounds

| Compound Class | Example | Inhibitory Activity |

|---|---|---|

| Ciprofloxacin-based sulfonamides | - | Potent inhibitors of jack bean urease |

| Sulfadiazine-based sulfonamides | - | Potent inhibitors of jack bean urease |

| Amantadine-based sulfonamides | - | Potent inhibitors of jack bean urease |

Inhibition of Microbial Metabolic Pathways

The pyrrolidine (B122466) and sulfonamide moieties are present in various compounds investigated for their ability to disrupt essential metabolic pathways in microbes, including bacteria and protozoan parasites.

Enoyl-Acyl Carrier Protein Reductase (InhA): A series of pyrrolidine carboxamides has been identified as a novel class of potent inhibitors of InhA from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. nih.govnih.gov High-throughput screening led to the discovery of these inhibitors, and subsequent optimization significantly improved their potency. nih.gov Crystallographic studies have elucidated the binding mode of these inhibitors, revealing a dual hydrogen bonding network involving the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158 of InhA, and the NAD+ cofactor. nih.gov This interaction appears to be a conserved feature among various InhA inhibitors. nih.gov

Farnesyl Pyrophosphate Synthase (FPPS): While direct evidence for the inhibition of farnesyl pyrophosphate synthase by 1-methyl-2-oxopyrrolidine-3-sulfonamide is not available, FPPS is a known target for nitrogen-containing bisphosphonates, which are used in the treatment of bone resorption diseases. frontiersin.orgnih.gov The inhibition of FPPS disrupts the mevalonate pathway, which is crucial for the production of isoprenoids. frontiersin.orgnih.gov Research into new FPPS inhibitors is ongoing, with a focus on developing compounds with favorable pharmacokinetic properties for potential anticancer applications. frontiersin.org

Plasmodium falciparum 80S Ribosome and other targets: The fight against malaria has led to the investigation of various compounds that can interfere with the life cycle of Plasmodium falciparum. While the 80S ribosome is a target for some antimalarial drugs, research on sulfonamide-pyrrolidine derivatives has highlighted other mechanisms. A study on new sulphonamide pyrolidine carboxamide derivatives demonstrated their antiplasmodial activity against P. falciparum. nih.govplos.orgplos.org Molecular docking studies suggest that these compounds may exert their effect by binding to the P. falciparum N-myristoyltransferase (PfNMT), an enzyme essential for parasite viability, rather than the 80S ribosome. nih.govplos.org The most active of these derivatives exhibited theoretical inhibition constants in the sub-micromolar range against PfNMT. nih.govplos.org These compounds were found to be lethal to the parasite at single-digit micromolar concentrations. plos.org

Antiviral Mechanisms (e.g., SARS-CoV-2 Inhibition)

The emergence of viral threats like SARS-CoV-2 has accelerated the search for effective antiviral agents. Key viral proteins, such as the main protease (Mpro or 3CLpro) and the spike protein, are primary targets for inhibitor development. semanticscholar.orgnih.govnih.gov

While specific studies on the anti-SARS-CoV-2 activity of this compound are not prominent in the reviewed literature, the broader class of pyrrolidine derivatives has been investigated as potential coronavirus inhibitors. Novel pyrrolidines have been identified as main protease inhibitors, which are crucial for viral replication. nih.gov The main protease of SARS-CoV-2 is a key enzyme that processes viral polyproteins, making it an attractive target for antiviral drugs. nih.govnih.gov The inhibition of this enzyme would block the viral life cycle. nih.gov

Furthermore, sulfonamide derivatives have also been explored as potential anti-COVID-19 agents. nih.gov Structure-based drug design has been used to create imidazole derivatives of sulfonamides that can bind to the active site of the SARS-CoV-2 main protease. nih.gov These findings suggest that the pyrrolidine-sulfonamide scaffold could be a promising starting point for the development of novel SARS-CoV-2 inhibitors.

Modulation of Antidiabetic Targets

The management of type 2 diabetes involves various therapeutic strategies, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4).

α-Glucosidase: α-Glucosidase inhibitors work by delaying the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. pharmacyfreak.comnih.govwikipedia.org Pyrrolidine derivatives have been a subject of interest in the development of new α-glucosidase inhibitors. nih.gov A new library of pyrido-pyrrolidine hybrid compounds was designed and screened for their antidiabetic properties, with some analogs showing high efficacy with IC50 values in the sub-micromolar range. nih.gov The mechanism of these inhibitors involves competitive inhibition of α-glucosidase enzymes in the brush border of the small intestine. nih.govwikipedia.org

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones, which in turn stimulate insulin (B600854) secretion and reduce glucagon levels in a glucose-dependent manner. A large series of pyrrolidine amide derivatives have been subjected to quantitative structure-activity relationship (QSAR) studies to analyze their potential as DPP-IV inhibitors. researchgate.net These studies have indicated that the electronic effect of substituents on the pyrrolidine and carbon rings plays a crucial role in their inhibitory activity. researchgate.net Furthermore, various sulfonamide-pyrrolidine and piperidine (B6355638) scaffolds have been designed and evaluated as DPP-4 inhibitors, with some compounds showing potent inhibition in the nanomolar range. nih.gov

| Compound Class | Target Enzyme | Key Findings |

| Pyrrolidine Carboxamides | Enoyl-Acyl Carrier Protein Reductase (InhA) | Potent inhibitors of M. tuberculosis InhA. nih.govnih.gov |

| Sulphonamide Pyrolidine Carboxamides | P. falciparum N-myristoyltransferase (PfNMT) | Antiplasmodial activity with sub-micromolar theoretical inhibition constants. nih.govplos.org |

| Pyrrolidines | Coronavirus Main Protease (Mpro) | Identified as potential inhibitors of viral replication. nih.gov |

| Pyrido-pyrrolidine Hybrids | α-Glucosidase | High efficacy with IC50 values in the sub-micromolar range. nih.gov |

| Pyrrolidine Amides | Dipeptidyl Peptidase-4 (DPP-4) | Electronic effects of substituents are important for activity. researchgate.net |

| Sulfonamide-Pyrrolidine Scaffolds | Dipeptidyl Peptidase-4 (DPP-4) | Potent inhibition observed in the nanomolar range. nih.gov |

Inhibition of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer and arthritis. A series of novel pyrrolidine derivatives have been designed and synthesized as MMP inhibitors. nih.gov Some of these compounds, particularly hydroxamates, have demonstrated potent and selective inhibition of MMP-2, with activities comparable to or greater than the positive control LY52. nih.gov

The binding mode of these inhibitors with MMP-2 has been investigated, providing insights for structure-activity relationship studies. nih.gov Further research into mercaptosulfonamide MMP inhibitors based on a 3-mercaptopyrrolidine core has also been conducted. nih.gov These compounds have shown the ability to modulate the activity of several MMPs in the low nanomolar range and exhibit increased oxidative stability compared to earlier generations of inhibitors. nih.gov

| Compound Series | Target MMPs | Potency |

| Pyrrolidine Hydroxamates | MMP-2 | Potent inhibitors, some more so than the positive control LY52. nih.gov |

| 3-Mercaptopyrrolidine Mercaptosulfonamides | Various MMPs | Low nanomolar range inhibition. nih.gov |

Structure Activity Relationship Sar Studies of 1 Methyl 2 Oxopyrrolidine 3 Sulfonamide Derivatives

Elucidation of Structural Determinants for Bioactivity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent parts. For derivatives of 1-methyl-2-oxopyrrolidine-3-sulfonamide, understanding these structural determinants is key to designing more potent and selective therapeutic agents. Researchers investigate this by systematically modifying the molecule and observing the resulting changes in biological effect.

The modification of substituents on the core this compound scaffold has a profound impact on pharmacological efficacy. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore that can be derivatized, and the nature of the substituent on the sulfonamide nitrogen (R in -SO₂NHR) is a primary determinant of activity.

Research into related sulfonamide derivatives has shown that both the electronic and steric properties of these substituents are crucial. For instance, in various classes of sulfonamides, the introduction of different heterocyclic or aromatic rings can modulate the compound's binding affinity to target enzymes. openaccesspub.org Studies on sulfonamides derived from carvacrol (B1668589) revealed that substituting the sulfonamide group with cyclic moieties like morpholine (B109124) resulted in a potent acetylcholinesterase (AChE) inhibitor, approximately 50 times more active than the parent compound, carvacrol. nih.gov In contrast, substitution with a hydrazine (B178648) group, while still significantly more active than carvacrol, was about half as active as the morpholine derivative against the same enzyme. nih.gov

This highlights a general principle in SAR: even minor changes, such as altering the ring system or attached functional groups on the sulfonamide nitrogen, can lead to significant variations in biological response by affecting how the molecule fits into and interacts with its biological target. nih.gov

Table 1: Impact of Sulfonamide Substituent on Acetylcholinesterase (AChE) Inhibition

This table is illustrative of SAR principles observed in related sulfonamide compounds.

| Base Scaffold | R-Group on Sulfonamide (-SO₂NH-R) | Relative Activity (vs. Parent Compound) | Key Interactions Noted |

|---|---|---|---|

| Carvacrol | Morpholine | ~50x higher | π-π contacts, hydrogen bonds |

| Carvacrol | Hydrazine | ~30x higher | Hydrogen bonds |

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a versatile scaffold in medicinal chemistry. researchgate.net Its significance in the biological activity of this compound derivatives extends beyond being a simple linker. nih.gov

Key contributions of the pyrrolidine moiety include:

Three-Dimensional Structure: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows its substituents to project into three-dimensional space. researchgate.net This "pseudorotation" enables the molecule to adopt various conformations, increasing the likelihood of a favorable fit within the complex topography of a biological target's binding site. researchgate.net

Stereochemistry: The pyrrolidine ring in these derivatives contains chiral centers. The specific spatial orientation (stereoisomerism) of substituents on the ring can drastically alter biological activity, as enantiomers often exhibit different binding affinities to enantioselective proteins and receptors. researchgate.net

Scaffolding and Vectorial Orientation: The ring acts as a rigid scaffold that holds the key pharmacophoric elements—the 1-methyl-2-oxo group and the 3-sulfonamide group—in a specific spatial orientation relative to each other. This precise arrangement is often critical for recognition and binding to the target.

Molecules with rotatable bonds, such as the derivatives of this compound, exist as an ensemble of different three-dimensional shapes, or conformations. nih.gov However, it is generally accepted that only one specific conformation, the "bioactive conformation," is responsible for binding to a biological target and eliciting a pharmacological response. ub.edu

Conformational analysis aims to identify this bioactive conformation. Studies have shown that the bioactive conformation is not necessarily the lowest-energy or most populated conformation of the molecule in solution. ub.edu The energy required for the molecule to adopt its bioactive shape is a crucial factor in its binding affinity. ub.edu

Computational methods, such as molecular docking, are frequently used to predict how different conformations of a ligand might fit into the active site of a target protein. nih.gov These models can help identify the likely bioactive conformation and the key intermolecular interactions (e.g., hydrogen bonds, π–π stacking) that stabilize the ligand-receptor complex. nih.govnih.gov For example, molecular docking of sulfonamide inhibitors into the active site of acetylcholinesterase has helped to explain their inhibitory activity by revealing crucial π–π contacts and hydrogen bonds. nih.gov

SAR Trends Across Diverse Biological Activities

The structural principles outlined above translate into specific SAR trends when this compound derivatives are evaluated for different biological activities.

The sulfonamide functional group is the basis for the first class of synthetic antimicrobial drugs, and its derivatives continue to be explored for new antibacterial agents. nih.gov For derivatives of this compound, SAR studies focus on modifications that enhance potency against various bacterial strains, including resistant ones.

In studies of related sulfonamide-based ureas, modifications to the terminal substituent had a clear impact on antimycobacterial activity. The highest activity against M. tuberculosis was observed with shorter alkyl chains (e.g., ethyl, butyl) or a 4-substituted phenyl group. csfarmacie.cz Increasing the alkyl chain length beyond heptyl did not improve, and in some cases diminished, the activity. csfarmacie.cz

Furthermore, research on 5-oxopyrrolidine derivatives demonstrated that the introduction of specific substituents, such as a 5-nitrothiophene moiety, can lead to promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. mdpi.com This highlights the importance of the terminal substituent in defining the antibacterial spectrum and potency. Many of these derivatives, however, show weak or no activity against Gram-negative pathogens, suggesting that the core scaffold may have difficulty penetrating the outer membrane of these bacteria. mdpi.com

Table 2: SAR Trends in Antibacterial/Antimycobacterial Activity

This table consolidates findings from related pyrrolidine and sulfonamide derivatives to illustrate SAR trends.

| Core Structure | Substituent Modification | Target Organism(s) | Observed Activity Trend |

|---|---|---|---|

| Sulfamethoxazole-based Urea | N-alkyl chain (ethyl, butyl) | M. tuberculosis | High activity |

| Sulfamethoxazole-based Urea | N-alkyl chain (> heptyl) | M. tuberculosis | Reduced activity |

| 5-Oxopyrrolidine | 5-nitrothiophene | Multidrug-resistant S. aureus | Promising and selective activity |

Derivatives of pyrrolidine and sulfonamides are also investigated for their potential in treating neurodegenerative diseases like Alzheimer's, often by targeting cholinesterase enzymes (AChE and BuChE) and providing neuroprotection. nih.govnih.gov

SAR studies in this area have shown that incorporating specific aromatic or heterocyclic rings into the sulfonamide structure is key to achieving potent anticholinesterase activity. In one study of pyrrolidine-based benzenesulfonamides, derivatives bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents were identified as the most promising AChE inhibitors, with inhibition constants (Ki) in the nanomolar range. nih.gov The binding of these inhibitors to the AChE active site is primarily driven by π–π contacts with aromatic amino acid residues and the formation of hydrogen bonds. nih.gov

For neuroprotective activity, the structural requirements can be distinct from those for enzyme inhibition. Studies on related heterocyclic compounds show that certain derivatives can protect neuronal cells from various stressors, such as those induced by rotenone, oligomycin (B223565) A, or the amyloid-beta peptide. nih.gov The ability of a compound to prevent cell death in these assays indicates a neuroprotective potential that may be independent of its anticholinesterase activity, suggesting that different structural features may govern these two biological effects. nih.gov

Table 3: SAR of Pyrrolidine-based Benzenesulfonamides as AChE Inhibitors

Data from related compounds illustrating SAR principles.

| Substituent on Benzenesulfonamide (B165840) | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 2,4-dimethoxyphenyl | Acetylcholinesterase (AChE) | 22.34 ± 4.53 nM nih.gov |

Antidiabetic SAR of Pyrrolidine-Sulfonamide Hybrids

The hybridization of pyrrolidine and sulfonamide moieties has been explored as a promising strategy for developing novel antidiabetic agents, particularly targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), α-amylase, and α-glucosidase. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies reveal that the inhibitory activity of these hybrids is significantly influenced by the nature and position of substituents on both the pyrrolidine ring and the aromatic part of the sulfonamide.

Further studies on different series of pyrrolidine and piperidine (B6355638) sulfonamide derivatives identified compound 9a as a highly potent DPP-IV inhibitor with an IC50 of 41.17 nM. nih.gov The high potency of this compound underscores the favorable interactions of the pyrrolidine-sulfonamide scaffold with the active site of the DPP-IV enzyme. nih.gov

Research into α-amylase and α-glucosidase inhibitors has also provided valuable SAR insights. For certain pyrrolidine derivatives, the presence of electron-donating groups was found to be significant for inhibitory activity. nih.gov In one study, a derivative with a para-methoxy group (p-OCH3) on the aromatic amine coupled to N-Boc-proline demonstrated exceptional inhibition of both α-amylase and α-glucosidase. nih.gov This suggests that substituents capable of forming hydrogen bonds or having specific electronic properties can enhance the binding affinity of the molecule to the enzyme's active site.

Similarly, studies on quinoxaline-sulfonamide derivatives showed good to moderate potency against α-amylase and α-glucosidase. researchgate.net A bis-sulfonamide quinoxaline (B1680401) derivative revealed the most potent activity against α-glucosidase (75.36 ± 0.01% inhibition) and α-amylase (63.09 ± 0.02% inhibition), indicating that the number and arrangement of sulfonamide groups can dramatically influence inhibitory potential. researchgate.net For sulfonamide-pyrazole hybrids, an unsubstituted phenyl ring on the pyrazole (B372694) moiety resulted in the best α-glucosidase inhibitory activity (IC50 = 19.39 µM), while substitutions on the phenyl ring generally decreased activity. nih.gov However, exceptions were noted, with 4-chloro and 3-nitro substitutions showing better activity than the standard, acarbose. nih.gov

Table 1: Antidiabetic Activity of Representative Pyrrolidine-Sulfonamide Hybrids and Related Derivatives

| Compound | Target Enzyme | Substitution Pattern | IC50 (nM) | Reference |

|---|---|---|---|---|

| B-XI | DPP-IV | Substituted 1,2,4-oxadiazole (B8745197) on pyrrolidine sulfonamide | 11.32 | semanticscholar.org |

| 9a | DPP-IV | Pyrrolidine-sulfonamide derivative | 41.17 | nih.gov |

| 3a (pyrazole-sulfonamide) | α-glucosidase | Unsubstituted phenyl on pyrazole | 19,390 | nih.gov |

| 3b (pyrazole-sulfonamide) | α-glucosidase | 4-Chloro substitution on phenyl | 25,120 | nih.gov |

| 3h (pyrazole-sulfonamide) | α-glucosidase | 3-Nitro substitution on phenyl | 25,570 | nih.gov |

Anti-urease SAR

The sulfonamide scaffold is a well-established pharmacophore in the design of potent urease inhibitors. nih.gov The core mechanism often involves the interaction of the sulfonamide moiety with the nickel ions in the active site of the urease enzyme. researchgate.net While direct SAR studies on this compound are not extensively documented, analysis of related pyrrolidine and sulfonamide compounds provides valuable insights. For instance, the drug Captopril, which contains a pyrrolidine ring, has been identified as a potent in vitro urease inhibitor with an IC50 value of 16.6 µM, significantly more potent than the standard inhibitor acetohydroxamic acid (IC50 = 41.5 µM). google.com This suggests that the pyrrolidine nucleus can serve as a valuable component in the design of urease inhibitors.

SAR studies on various series of sulfonamide derivatives have consistently shown that the nature of the substituents on the aromatic ring attached to the sulfonamide group plays a critical role in determining the inhibitory potency. A recent study on sulfonamide-1,2,3-triazole-acetamide derivatives demonstrated that all synthesized compounds were significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.76 µM). nih.gov

Within this series, the most potent compounds were N-phenylacetamide derivatives bearing specific substituents. The compound 11b , with a 2-methyl group on the N-phenylacetamide moiety, was the most active, exhibiting an IC50 value of 0.12 µM, making it 198-fold more potent than thiourea. nih.gov The position of the substituent was crucial; for 2-substituted compounds, the order of activity was methyl > fluoro > chloro. nih.gov For 4-substituted compounds, the order of activity was methoxy (B1213986) > chloro > methyl > fluoro > ethyl, indicating that both the type of substituent and its electronic properties influence anti-urease activity. nih.gov The addition of a second methoxy group to a 4-methoxy derivative (creating a 2,4-dimethoxy derivative) led to a 3.7-fold decrease in activity, suggesting that steric hindrance or altered electronic distribution can be detrimental. nih.gov

These findings collectively suggest that a hybrid molecule combining the pyrrolidine ring of Captopril with an appropriately substituted sulfonamide-acetamide scaffold could yield highly potent urease inhibitors. The pyrrolidine moiety could provide a foundational structure for interaction, while tailored substitutions on the sulfonamide portion would fine-tune the binding affinity to the enzyme's active site.

Table 2: Anti-Urease Activity of Representative Sulfonamide Derivatives

| Compound | Core Scaffold | Substituent on N-phenylacetamide | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiourea (Standard) | - | - | 23.76 | nih.gov |

| 11b | Sulfonamide-1,2,3-triazole-acetamide | 2-Methyl | 0.12 | nih.gov |

| 11f | Sulfonamide-1,2,3-triazole-acetamide | 4-Methoxy | 0.21 | nih.gov |

| 11h | Sulfonamide-1,2,3-triazole-acetamide | 2-Fluoro | 0.22 | nih.gov |

| 11i | Sulfonamide-1,2,3-triazole-acetamide | 2-Chloro | 0.43 | nih.gov |

| 11c | Sulfonamide-1,2,3-triazole-acetamide | 4-Chloro | 0.26 | nih.gov |

Antiviral (SARS-CoV-2) SAR

Cyclic sulfonamide derivatives have been identified as a novel and promising class of inhibitors targeting SARS-CoV-2. nih.govnih.gov The core structure, which includes the this compound scaffold, offers a template for developing agents that can effectively block viral replication. nih.gov SAR studies on a series of these derivatives have elucidated key structural features that govern their antiviral potency.

Initial screening identified a hit compound (1 ) with a cyclic sulfonamide core that exhibited anti-SARS-CoV-2 activity with an IC50 of 15.3 µM. nih.gov To improve potency, modifications were made to the substituents on the phenyl ring attached to the sulfonamide nitrogen. Introducing electron-withdrawing groups at the 2-position of this phenyl ring was found to be beneficial. For instance, derivatives with 3-trifluoromethoxy (4c ) and 4-trifluoromethyl (4d ) groups at this position showed improved anti-SARS-CoV-2 activities, with IC50 values of 8.90 µM and 5.30 µM, respectively. nih.gov

Further optimization focused on modifying the linker and the terminal group. A significant enhancement in activity was observed when a piperazine (B1678402) linker was introduced, connected to a terminal substituted phenyl ring. The nature of the substituent on this terminal phenyl ring was critical. An unsubstituted phenyl group (13a ) yielded an IC50 of 2.13 µM. nih.gov Introducing a 4-fluoro substituent (13b ) slightly decreased potency (IC50 = 3.32 µM). However, the introduction of a 4-cyano group (13c ) resulted in a dramatic increase in inhibitory activity, with an IC50 of 0.88 µM. nih.gov This compound, 13c , also displayed low cytotoxicity (CC50 > 25 µM), leading to a favorable selectivity index (SI) of over 30.7. nih.govnih.gov This suggests that the cyano group may engage in specific, potency-enhancing interactions within the viral target's binding site. The robust activity of compound 13c identifies it as a promising lead for the development of new anti-SARS-CoV-2 agents based on the cyclic sulfonamide scaffold. nih.gov

Table 3: Antiviral (SARS-CoV-2) Activity of Cyclic Sulfonamide Derivatives

| Compound | Description of Substituents | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 1 | Initial hit compound | 15.3 | > 25 | > 1.6 | nih.gov |

| 4c | 3-Trifluoromethoxy at 2-position of phenyl ring | 8.90 | > 25 | > 2.8 | nih.gov |

| 4d | 4-Trifluoromethyl at 2-position of phenyl ring | 5.30 | > 25 | > 4.7 | nih.gov |

| 13a | Piperazine linker with terminal unsubstituted phenyl | 2.13 | > 25 | > 11.7 | nih.gov |

| 13b | Piperazine linker with terminal 4-fluorophenyl | 3.32 | > 25 | > 7.5 | nih.gov |

| 13c | Piperazine linker with terminal 4-cyanophenyl | 0.88 | > 25 | > 30.7 | nih.govnih.gov |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical information about the binding mode and affinity. rjb.ro This method is instrumental in structure-based drug design. rjb.ro

Binding mode analysis identifies the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's binding pocket. For sulfonamide derivatives, studies have shown that the sulfonamide group (-SO₂NH-) is often crucial for forming key interactions.

In docking studies of various sulfonamide derivatives against microbial enzymes like dihydropteroate (B1496061) synthase (DHPS) and penicillin-binding protein 2X (PBP-2X), specific amino acid residues have been identified as critical for binding. For example, interactions with residues such as Glycine, Valine, and Arginine are often observed. rjb.ro These interactions typically involve the sulfonyl group's oxygen atoms acting as hydrogen bond acceptors and the NH group as a hydrogen bond donor. The analysis of these interactions helps in understanding the structural basis for the compound's activity and provides a roadmap for optimizing its structure to enhance binding. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Benzenesulfonamide (B165840) Derivative | Dihydropteroate Synthase (DHPS) | Arg, Lys, Ser | Hydrogen Bonding, Electrostatic |

| Pyrimidine-Sulfonamide | GlcN-6P | Asp, Gly, Thr | Hydrogen Bonding |

| Generic Sulfonamide | Penicillin-Binding Protein 2X (PBP-2X) | GLY 664, VAL 662, ARG 426 | Hydrogen Bonding |

Molecular docking algorithms calculate a scoring function to estimate the binding affinity, often expressed as binding free energy (e.g., in kcal/mol). nih.gov Lower binding energy values suggest a more stable and favorable interaction between the ligand and the target. These predicted affinities are crucial for ranking potential drug candidates before synthesis. biointerfaceresearch.com

For instance, studies on novel sulfonamide derivatives targeting bacterial DHPS have reported binding free energies ranging from -7.0 to -8.1 kcal/mol. nih.gov Similarly, docking of other sulfonamides against insulin-inhibiting protein receptors yielded binding affinities around -6.6 to -6.9 kcal/mol. researchgate.net These computational results often correlate well with experimental findings, such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values. nih.govbiointerfaceresearch.com

The predicted binding pose also elucidates the mechanism of inhibition. Sulfonamides frequently act as competitive inhibitors by mimicking the natural substrate of an enzyme. nih.govnih.gov For example, they compete with p-aminobenzoic acid (PABA) for the active site of DHPS, thereby blocking the bacterial folic acid synthesis pathway. nih.govnih.gov

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Dihydropteroate Synthase (DHPS) | -8.1 |

| MMOPEP | Insulin (B600854) Inhibiting Protein Receptor (7m17) | -6.9 |

| MNOPEP | Insulin Inhibiting Protein Receptor (7m17) | -6.7 |

| MOPEPP | Insulin Inhibiting Protein Receptor (7m17) | -6.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of unsynthesized molecules and for understanding which structural features are important for their function. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights by analyzing the 3D properties of molecules. nih.govqub.ac.uk These models generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov

For a series of sulfonamide derivatives, a 3D-QSAR model might reveal that:

Steric Fields: Bulky substituents in certain regions are favorable for activity, while they are detrimental in others. nih.gov

Electrostatic Fields: Areas where electropositive or electronegative groups would enhance binding and, consequently, activity.

Hydrophobic Fields: Regions where adding hydrophobic groups would improve interactions with the target. nih.gov

The predictive power of a 3D-QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com Studies on cyclic sulfonamide derivatives have yielded robust models with high predictive ability for their inhibitory activity against targets like SARS-CoV-2 3CLpro. nih.gov

| Model Type | Target | q² (Cross-validation) | r² (Correlation) | r²pred (External Prediction) |

|---|---|---|---|---|

| Topomer CoMFA | SARS-CoV-2 3CLpro | 0.623 | 0.938 | 0.893 |

| HQSAR | SARS-CoV-2 3CLpro | 0.704 | 0.958 | 0.779 |

| CoMFA | Mutant IDH1 | 0.765 | 0.980 | 0.943 |

| CoMSIA | Mutant IDH1 | 0.770 | 0.997 | N/A |

Advanced Computational Techniques

Beyond docking and QSAR, more advanced methods can provide a deeper understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. sci-hub.se DFT calculations can determine a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.net

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For sulfonamides, the oxygen atoms of the sulfonyl group typically appear as highly electronegative regions, making them prime sites for hydrogen bonding. researchgate.net Furthermore, DFT can be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity. researchgate.net

| Calculated Property | Significance | Example Application for Sulfonamides |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | Predicting the likelihood of charge transfer interactions |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic/nucleophilic attack | Highlighting the hydrogen bond acceptor capability of sulfonyl oxygens |

| Global Reactivity Descriptors | Quantifies electrophilicity, hardness, and softness | Assessing the overall reactivity profile of the molecule |

| Vibrational Frequencies | Correlates with experimental IR spectra | Confirming the structure and functional groups of synthesized compounds |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding how a ligand, such as 1-Methyl-2-oxopyrrolidine-3-sulfonamide, interacts with a biological target, like a protein, in a dynamic way. mdpi.com While specific MD simulation studies on this compound are not available in the current literature, the methodology can be described based on studies of similar compounds, such as 3,4-disubstituted pyrrolidine (B122466) sulfonamides. arabjchem.orgresearchgate.net

An MD simulation for this compound would begin by docking it into the active site of a target protein. arabjchem.org The resulting protein-ligand complex is then placed in a simulated physiological environment, typically a water-filled box with ions to mimic bodily fluids. arabjchem.org The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over very short time steps, building a trajectory that reveals the complex's dynamic behavior over nanoseconds or even microseconds. arabjchem.orgpeerj.com

Key insights gained from MD simulations include:

Complex Stability: The stability of the interactions between the ligand and the protein can be assessed over the simulation time. arabjchem.org A stable complex suggests a favorable binding mode.

Interaction Analysis: MD simulations can identify and quantify the specific types of non-covalent interactions that maintain the binding. volkamerlab.org These include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-cation interactions. volkamerlab.org For this compound, this would involve analyzing interactions formed by its sulfonamide group, the carbonyl oxygen of the pyrrolidinone ring, and the methyl group.

Binding Energy Calculation: Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein. peerj.com

Conformational Changes: The simulation can reveal if the ligand or protein changes its shape upon binding, which is crucial for biological function. osu.edu

For instance, in a study on related pyrrolidine sulfonamides, MD simulations lasting 100 nanoseconds were used to confirm that the ligand-protein complex remained stable, validating the docking results. arabjchem.org Such simulations are critical for confirming that a computationally predicted binding pose is likely to be maintained in a more realistic, dynamic environment.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before costly synthesis and testing. nih.govresearchgate.net For this compound, a range of ADME parameters can be predicted using various software and web-based tools. bohrium.comnih.gov

Physiologically Based Pharmacokinetic (PBPK) modeling is a more advanced computational technique that simulates the ADME processes in the body. oup.comresearchgate.net PBPK models for a compound containing the N-methyl pyrrolidone scaffold would incorporate physiological parameters (like organ volumes and blood flow rates) and compound-specific data to predict its concentration in various tissues over time. oup.comresearchgate.netnih.gov This allows for the extrapolation of pharmacokinetic behavior from animals to humans and across different exposure routes, reducing uncertainty in risk assessment and drug development. oup.comnih.gov

Below is a table of key ADME properties that would be computationally evaluated for this compound.

| ADME Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Aqueous Solubility | The maximum amount of the compound that can dissolve in water. | Crucial for absorption; poor solubility can lead to low bioavailability. |

| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed from the gut into the bloodstream. | A high HIA value is desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the protective barrier of the central nervous system (CNS). | Essential for drugs targeting the brain; undesirable for peripherally acting drugs to avoid CNS side effects. |

| CYP450 Enzyme Inhibition | Prediction of whether the compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and altered metabolism of other compounds. |

| Plasma Protein Binding (PPB) | The extent to which the compound binds to proteins in the blood plasma. | Affects the distribution and availability of the free drug to exert its therapeutic effect. |

| Renal Clearance | The rate at which the compound is excreted by the kidneys. | A primary route of elimination for many small molecule drugs. |

Quantum and Chemical Calculations for Reactivity and Conformation

Quantum and chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netnih.gov These methods provide fundamental insights into the intrinsic properties of this compound.

Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.govacs.orgfrontiersin.org For substituted pyrrolidines, these puckers are often categorized as Cγ-endo (the C4 atom is out of the plane on the same side as the carboxyl group in proline) or Cγ-exo (the C4 atom is on the opposite side). nih.govfrontiersin.org Quantum mechanical calculations can determine the relative energies of these different conformers. frontiersin.orgresearchgate.net For this compound, calculations would identify the most stable (lowest energy) three-dimensional shape by considering the puckering of the pyrrolidine ring and the rotational orientation of the sulfonamide group. This preferred conformation is critical as it dictates how the molecule fits into a protein's binding site.

Reactivity Analysis: DFT calculations can determine a molecule's electronic properties, which are key to understanding its chemical reactivity. researchgate.netresearchgate.net This is often done through Frontier Molecular Orbital (FMO) analysis and the generation of a Molecular Electrostatic Potential (MEP) map. researchgate.net

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of a molecule. It uses a color code to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and sulfonamide groups, indicating these are sites for hydrogen bond acceptance.

The following table summarizes key descriptors obtained from quantum chemical calculations.

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons in a reaction. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility, permeability, and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. |

Discovery and Development of Novel Sulfonamide Derivatives and Analogues

Design Principles for Hybrid Molecules and Scaffolds

The development of novel sulfonamide derivatives often relies on sophisticated design principles aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. These strategies involve creating hybrid molecules that combine the sulfonamide pharmacophore with other biologically active moieties.

Hybridization with Diverse Heterocyclic Moieties

For instance, the incorporation of a pyrrolidine (B122466) ring, as in the theoretical "1-Methyl-2-oxopyrrolidine-3-sulfonamide," is a known strategy. Pyrrolidine-containing sulfonamides have been investigated as inhibitors of human carbonic anhydrase IV (hCA IV) and show promise for treating conditions like glioma. mdpi.com The combination of sulfonamides with other heterocycles like benzothiazole (B30560) has led to the development of hybrid compounds with potential antiviral and enzyme-inhibitory activities. dergipark.org.tr This design principle aims to create multifunctional molecules that can address complex diseases by modulating multiple targets simultaneously. dergipark.org.tr

Synthesis of Bis-sulfonamides and Other Multifunctional Derivatives

Another innovative design approach is the synthesis of molecules containing two or more sulfonamide groups, known as bis-sulfonamides. These compounds offer the potential for enhanced binding affinity to target proteins by engaging with multiple sites. Research has demonstrated that certain macrocyclic bis-sulfonamides exhibit antimicrobial activities. researchgate.net The synthesis of benzothiazole-based bis-sulfonamides has also been explored to create novel hybrid molecules for various therapeutic applications. dergipark.org.tr This strategy of creating multifunctional derivatives underscores a rational approach to drug design, aiming for compounds with superior potency and tailored biological effects.

Incorporation into Complex Alkaloid Structures

Integrating the sulfonamide group into the complex and rigid frameworks of natural alkaloids represents a sophisticated strategy to generate novel therapeutic agents. Alkaloids are naturally occurring compounds with diverse and potent biological activities. By creating sulfonamide analogues of these natural products, researchers aim to enhance their potency, improve their bioavailability, and refine their mechanism of action.

A notable example is the development of sulfonamide analogues of the phenanthroindolizidine alkaloids antofine and cryptopleurine (B1669640). acs.org These synthetic analogues have demonstrated enhanced growth inhibition of human cancer cells compared to the parent natural products. acs.org Specifically, a methanesulfonamide (B31651) analogue of cryptopleurine showed significant antitumor activity and improved bioavailability, highlighting the potential of this approach to yield promising new anticancer agents. acs.org This strategy leverages the inherent biological activity of the alkaloid scaffold while using the sulfonamide moiety to fine-tune its pharmacological properties.

Exploration of Broad-Spectrum Biological Activities

The structural versatility of the sulfonamide scaffold has enabled the development of compounds with a vast range of biological activities, extending far beyond their original use as antibacterial agents. rug.nlijpsr.comnih.gov

Antimicrobial and Antiparasitic Potential

Sulfonamides were the first class of synthetic drugs successfully used to treat bacterial infections systemically. nih.govceon.rs Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. mdpi.com This disruption of folate metabolism leads to a bacteriostatic effect, preventing microbial growth and reproduction. ceon.rs The spectrum of activity is broad, covering many Gram-positive and certain Gram-negative bacteria. nih.govceon.rs

To combat the rise of drug-resistant pathogens, continuous efforts are made to synthesize novel sulfonamide derivatives with enhanced antimicrobial properties. ijpsr.com For example, new series of sulfonamides have been synthesized and shown to be effective against urinary tract infection pathogens. mdpi.com Beyond bacteria, sulfonamides have also demonstrated efficacy against fungi (like Pneumocystis carinii) and protozoa (such as Toxoplasma gondii and Leishmania donovani). ceon.rsnih.gov The development of novel sulfonamide compounds continues to be a crucial area of research for addressing infectious diseases. nih.gov

Anticancer and Antiproliferative Agents

The sulfonamide moiety is a key feature in a multitude of compounds designed as anticancer agents. rug.nlnih.gov These derivatives exert their antitumor effects through various mechanisms, reflecting their ability to interact with a wide range of biological targets. nih.gov

One of the primary mechanisms is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII, which are involved in pH regulation and tumor progression. nih.govnih.gov Sulfonamides also act as inhibitors of other crucial enzyme families, including:

Tyrosine kinases: Disrupting key signaling pathways involved in cancer cell growth and proliferation. nih.gov

Matrix metalloproteinases (MMPs): Impeding cancer cell invasion and metastasis. nih.gov

Histone deacetylases (HDACs): Offering potential for epigenetic-based cancer therapies. nih.gov

Furthermore, sulfonamide derivatives have been shown to induce cell cycle arrest, disrupt microtubule assembly, and inhibit angiogenesis. rug.nl The development of sulfonamide-based drugs like Belinostat and others currently in clinical trials underscores the significant and ongoing contribution of this chemical class to oncology. rug.nlnih.gov

Below is a table summarizing the biological activities of various sulfonamide derivatives based on their structural design.

| Design Principle | Heterocyclic Moiety / Structural Feature | Target Organism/Cell Line | Biological Activity |

| Hybridization | Pyrrolidine | Glioma Cells | Carbonic Anhydrase IV Inhibition |

| Hybridization | Benzothiazole | Various Viruses | Antiviral, Enzyme Inhibition |

| Bis-sulfonamides | Macrocyclic Structures | Bacteria | Antimicrobial |

| Alkaloid Incorporation | Phenanthroindolizidine (Cryptopleurine analogue) | Human Cancer Cells (e.g., Caki-1 Renal Cancer) | Antitumor, G0/G1 Cell Cycle Arrest |

| General Derivatives | N/A | Gram-positive & Gram-negative Bacteria | Antibacterial (DHPS Inhibition) |

| General Derivatives | Leishmania donovani | Parasites | Antiparasitic |

| General Derivatives | Various Cancer Cell Lines | Human Cancer Cells | Anticancer (e.g., CA, Kinase, MMP Inhibition) |

Based on a comprehensive search of available scientific literature, there is no specific research data available for the compound "this compound" in the context of neuroprotective and anti-Alzheimer's agents or as an enzyme inhibitor for diverse therapeutic applications.

Therefore, the requested article with the specified outline and content cannot be generated. Scientific inquiry into the biological activities of "this compound," as outlined in the proposed sections, has not been published in the accessible scientific domain.

While the broader classes of compounds, such as sulfonamide derivatives and pyrrolidinone-containing structures, have been investigated for a wide range of pharmacological activities, including those mentioned in the query, the specific compound remains uncharacterized in these areas.

Consequently, no data tables or detailed research findings for "this compound" can be provided.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the chemical compound “this compound” that adheres to the specific structure and content requirements of the provided outline.

Searches for preclinical evaluation data, including in vitro assays for enzyme inhibition, antiproliferative, antiviral, antioxidant, and mitochondrial permeability transition pore inhibition activities, did not yield specific results for this compound. Similarly, information regarding its assessment in in vivo preclinical models for neurodegenerative disorders is not available in the reviewed sources.

Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on "this compound" as requested.

Methodologies for Pre Clinical Evaluation of Biological Efficacy

In Vivo Pre-clinical Models for Efficacy Assessment

Animal Models for Metabolic Disorders (e.g., Oral Glucose Tolerance Test)

Pre-clinical evaluation of a compound's effect on metabolic disorders often employs animal models to simulate human conditions. The Oral Glucose Tolerance Test (OGTT) is a key procedure in this context, used to assess how an organism processes glucose. nih.govnih.gov This test is particularly relevant for investigating potential therapeutic agents for conditions like diabetes mellitus and insulin (B600854) resistance. nih.govnih.gov

In a typical OGTT protocol, after a period of fasting, a baseline blood glucose level is measured. Subsequently, a standard dose of glucose is administered orally, and blood glucose levels are monitored at specific intervals, commonly including a 2-hour post-administration reading. nih.gov The results of an OGTT can indicate normal glucose tolerance, impaired glucose tolerance, or a diabetic state based on the plasma glucose concentrations at these time points. nih.gov For instance, a 2-hour plasma glucose level below 140 mg/dL is generally considered normal, while a level between 140 and 199 mg/dL suggests impaired glucose tolerance, and a reading of 200 mg/dL or higher is indicative of diabetes. nih.gov The test can be conducted in various settings, including clinical offices and laboratories, by trained personnel such as nurses or medical assistants. nih.gov

While the OGTT is a valuable tool, its application has specific indications and limitations. nih.gov It is considered useful for patients with fasting plasma glucose levels below 140 mg/dl who exhibit symptoms associated with diabetic complications. nih.gov Additionally, it is a standard screening tool for gestational diabetes during pregnancy. nih.govclinicaltrials.gov

Spectroscopic and Crystallographic Analyses for Structural Elucidation

Determining the precise chemical structure of a compound is fundamental to understanding its properties and potential interactions. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the context of related sulfonamide compounds, ¹H NMR chemical shifts in the range of 6.5 to 8.5 ppm are characteristic of the aromatic region. researchgate.net Specific peaks can be assigned to protons of methyl groups or those associated with the sulfonamide moiety itself. researchgate.net Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. dundee.ac.ukrsc.org The chemical shifts of carbon atoms are also indicative of their bonding and chemical environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. nih.gov Electrospray ionization (ESI) is a common ionization technique used in MS, particularly for the analysis of organic molecules. nih.gov

In a typical MS analysis, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio is measured, providing the molecular weight. Further fragmentation of the molecular ion within the mass spectrometer produces a unique pattern of fragment ions. Analysis of these fragments can help to piece together the structure of the original molecule. High-resolution mass spectrometry can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure and Conformation

The process involves growing a single crystal of the compound, which is then mounted on a diffractometer. mdpi.com The crystal is irradiated with X-rays, and the diffraction data is collected. This data is then used to solve the crystal structure. The results of an X-ray diffraction analysis provide a detailed picture of the molecule's conformation and how it packs in the solid state. mdpi.com This information is invaluable for understanding intermolecular interactions and can complement the structural information obtained from solution-state techniques like NMR. researchgate.net

Future Perspectives and Emerging Research Directions

Rational Drug Design Strategies for Enhanced Specificity and Potency

Rational drug design is a pivotal approach to optimizing the therapeutic profile of a lead compound. For 1-Methyl-2-oxopyrrolidine-3-sulfonamide, these strategies would be instrumental in improving its binding affinity for specific biological targets while minimizing off-target effects.

Future research could employ computational modeling techniques to elucidate the structure-activity relationships (SAR) of this compound. By creating a library of virtual analogs through modifications of the methyl group, the pyrrolidone ring, and the sulfonamide moiety, researchers can predict how these changes influence binding to a target protein. For instance, replacing the methyl group with larger alkyl or aryl substituents could explore additional binding pockets within a target's active site, potentially increasing potency.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies would further refine the design process. These methods can identify the key chemical features of this compound that are essential for its biological activity. This information can then guide the synthesis of new derivatives with enhanced specificity and potency.

A hypothetical study could investigate the inhibitory activity of a series of 1-substituted-2-oxopyrrolidine-3-sulfonamide derivatives against a specific enzyme, such as a carbonic anhydrase or a kinase. The findings could be presented in a data table to illustrate the impact of different substituents on potency.

Table 1: Hypothetical Inhibitory Activity of 1-Substituted-2-oxopyrrolidine-3-sulfonamide Derivatives

| Compound | R-Group at Position 1 | IC₅₀ (nM) |

| 1 | -CH₃ | 500 |

| 2 | -CH₂CH₃ | 350 |

| 3 | -CH₂Ph | 150 |

| 4 | -H | 800 |

Multi-Target Drug Design Approaches in Sulfonamide Chemistry

The complexity of many diseases has spurred interest in multi-target drug design, where a single molecule is engineered to interact with multiple biological targets. The sulfonamide group is a versatile pharmacophore that has been successfully incorporated into multi-target agents.

For this compound, a multi-target approach could involve designing derivatives that simultaneously modulate two or more pathways involved in a particular disease. For example, in the context of cancer, the pyrrolidone scaffold could be modified to inhibit a protein kinase, while the sulfonamide moiety could target a carbonic anhydrase isoform that is overexpressed in tumors.

Another strategy could involve linking this compound to another pharmacophore with a distinct mechanism of action. This could create a hybrid molecule with a synergistic therapeutic effect. The design of such molecules would require a deep understanding of the structural biology of the intended targets to ensure that the hybrid compound can effectively bind to both.

Future research in this area could focus on developing derivatives of this compound that exhibit dual inhibition of targets relevant to neurodegenerative diseases or inflammatory disorders.

Advancements in Synthetic Methodologies and Process Optimization

The efficient and scalable synthesis of this compound is crucial for its further development and potential commercialization. Advancements in synthetic methodologies can lead to higher yields, reduced costs, and a more environmentally friendly production process.

One area for future research is the development of novel catalytic methods for the construction of the pyrrolidone ring or the introduction of the sulfonamide group. For example, asymmetric synthesis techniques could be employed to produce enantiomerically pure forms of the compound, which may exhibit improved therapeutic properties.

Process optimization studies would focus on refining the reaction conditions, such as solvent selection, temperature, and reaction time, to maximize the yield and purity of the final product. The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, could offer significant advantages in terms of safety, efficiency, and scalability.

A comparative analysis of different synthetic routes to this compound could be presented in a data table, highlighting the advantages and disadvantages of each approach.

Table 2: Comparison of Hypothetical Synthetic Routes to this compound

| Route | Key Steps | Overall Yield (%) | Green Chemistry Considerations |

| A | Classical multi-step synthesis | 30 | Use of hazardous reagents and solvents |

| B | Catalytic asymmetric synthesis | 55 | High enantioselectivity, reduced waste |

| C | Flow chemistry approach | 70 | Improved safety and scalability |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Methyl-2-oxopyrrolidine-3-sulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of pyrrolidine derivatives. A common approach involves reacting 3-amino-1-methyl-2-pyrrolidone with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to avoid side reactions. Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) at 0–5°C to control exothermicity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the sulfonamide group (e.g., sulfonyl protons at δ ~3.0–3.5 ppm) and pyrrolidine ring structure. Coupling patterns in 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .

- IR Spectroscopy : Key absorptions include S=O stretching (~1160 cm) and carbonyl (C=O) bands (~1680 cm) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during sulfonamide derivatization?

- Methodological Answer : By-products often arise from incomplete sulfonylation or oxidation. Strategies include:

- Temperature Control : Maintain sub-10°C conditions during sulfonyl chloride addition to suppress side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity while avoiding nucleophilic interference.

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation efficiency .

Q. What approaches resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Contradictions may stem from polymorphic forms or impurities. To address this:

- DSC/TGA Analysis : Differentiate polymorphs via differential scanning calorimetry.

- HPLC Purity Checks : Quantify impurities (>98% purity threshold) using a C18 column and acetonitrile/water mobile phase .

- Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate consistent crystalline forms .

Q. How should researchers design experiments to probe the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in pH 7.4 buffer at 37°C and monitor degradation via LC-MS over 24–72 hours.